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2-Butenoic acid, 3,4,4,4-tetrachloro-

Isomer identification Purity verification Quality control

2-Butenoic acid, 3,4,4,4-tetrachloro- (syn. 3,4,4,4-tetrachlorocrotonic acid) is a highly chlorinated α,β-unsaturated carboxylic acid (C₄H₂Cl₄O₂, MW 223.87) belonging to the class of polychlorobutenoic acids.

Molecular Formula C4H2Cl4O2
Molecular Weight 223.9 g/mol
CAS No. 88982-93-8
Cat. No. B11946429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 3,4,4,4-tetrachloro-
CAS88982-93-8
Molecular FormulaC4H2Cl4O2
Molecular Weight223.9 g/mol
Structural Identifiers
SMILESC(=C(C(Cl)(Cl)Cl)Cl)C(=O)O
InChIInChI=1S/C4H2Cl4O2/c5-2(1-3(9)10)4(6,7)8/h1H,(H,9,10)
InChIKeyFNCZSFIKXGUZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Butenoic acid, 3,4,4,4-tetrachloro- (CAS 88982-93-8) as a Specialty Chlorinated Building Block


2-Butenoic acid, 3,4,4,4-tetrachloro- (syn. 3,4,4,4-tetrachlorocrotonic acid) is a highly chlorinated α,β-unsaturated carboxylic acid (C₄H₂Cl₄O₂, MW 223.87) belonging to the class of polychlorobutenoic acids [1]. The compound is characterized by a Z‑configured double bond bearing one hydrogen and a trichloromethyl group in the β‑position, and a chlorine atom in the α‑position, which distinguishes it structurally from its positional isomers [1]. Its primary documented industrial role is as a precursor to perchlorocrotonic acid esters and halides that function as activators for Ziegler‑Natta catalyst systems in ethylene‑propylene (EPM/EPDM) elastomer production [2].

Why 2-Butenoic acid, 3,4,4,4-tetrachloro- (CAS 88982-93-8) Cannot Be Replaced by Other Polychlorobutenoic Acids or Halogenated Activators


Polychlorobutenoic acids with identical molecular formulae but different chlorine substitution patterns (positional isomers) exhibit distinct physical properties, reactivity profiles, and application performance that preclude simple interchange [1][2]. The Z‑configured 3,4,4,4‑tetrachloro‑2‑butenoic acid skeleton places the trichloromethyl group directly on the olefinic β‑carbon, creating a unique steric and electronic environment that governs downstream transformations and catalyst‑activation behaviour [1][2]. Even structurally close isomers such as 2,3,4,4‑tetrachloro‑3‑butenoic acid yield different melting points, dehydrochlorination pathways, and derivatization outcomes [1]. When used as Ziegler‑Natta activator precursors, the perchlorocrotonate esters derived exclusively from this isomer deliver quantifiably higher polymerization activity than widely used halogenated alternatives such as trichloroacetic acid esters or hexachlorocyclopentadiene [2].

Quantitative Differentiation Evidence for 2-Butenoic acid, 3,4,4,4-tetrachloro- (CAS 88982-93-8)


Melting Point Differentiation from the 2,3,4,4-Tetrachloro-3-butenoic Acid Isomer

The Z‑3,4,4,4‑tetrachloro‑2‑butenoic acid (target compound) melts at 83–85 °C, whereas its positional isomer 2,3,4,4‑tetrachloro‑3‑butenoic acid (CAS 2892‑54‑8) melts at 80–81 °C under the same experimental conditions [1]. This reproducible 2–4 °C melting point difference provides a straightforward and unambiguous analytical handle for confirming the correct isomer upon receipt, since mixed-isomer batches would exhibit a depressed and broadened melting range [1].

Isomer identification Purity verification Quality control

Regioselective Dehydrochlorination Yield Advantage over Competing Elimination Pathways

Under optimized dehydrochlorination conditions (pyridine in methanol, 60 °C, 8 h), 3,3,4,4,4‑pentachlorobutanoic acid is converted to Z‑3,4,4,4‑tetrachloro‑2‑butenoic acid in 55 % isolated yield with a high degree of regioselectivity for elimination toward the trichloromethyl group [1]. In contrast, the same precursor subjected to aqueous KOH/phase‑transfer conditions or triethylamine in methanol yields only 5–15 % of the desired product alongside extensive tar formation [1]. The 55 % yield achieved via the pyridine/methanol protocol represents a >3‑fold improvement over alternative dehydrochlorination routes and establishes a practical synthetic window for isomer‑selective production [1].

Synthetic efficiency Dehydrochlorination selectivity Process optimization

Superior Ziegler–Natta Activator Potency: 2.15‑Fold Olefin Absorption vs. Trichloroacetic Acid Methyl Ester

When employed as an activator for vanadium‑based Ziegler–Natta catalyst systems, n‑butyl perchlorocrotonate (derived from the target compound) at 1.0 mmol L⁻¹ achieves a 2.15‑fold increase in olefin (ethylene + propylene) absorption rate relative to the non‑activated control [1]. Under identical conditions (30 °C, hexane solvent, vanadium oxytrichloride/ethylaluminum sesquichloride catalyst), the benchmark comparator trichloroacetic acid methyl ester and hexachlorocyclopentadiene are explicitly described as 'substantially inferior' to the perchlorocrotonate esters, with the butyl ester being the most effective activator among the series tested [1]. Additionally, perchlorocrotonic acid esters reduce the reduced specific viscosity (RSV) of the resulting copolymer—an indicator of improved processability—whereas many alternative halogenated activators cause catalyst inhibition or fail to lower viscosity [1].

Ziegler–Natta catalysis EPM/EPDM polymerization Catalyst activator

Esterification Reactivity: 77–88 % Yields for (Z)-3,4,4,4-Tetrachlorobut-2-enoate Formation with Structurally Diverse Alcohols

The acid chloride derived from 3,4,4,4‑tetrachloro‑2‑butenoic acid reacts smoothly with a structurally diverse panel of alcohols (cetyl alcohol, terpenols, sterols, diosgenin, plant phenols) in the presence of pyridine to afford the corresponding (Z)‑3,4,4,4‑tetrachlorobut‑2‑enoates in consistently high yields of 77–88 % [1]. This high and narrow yield range across 20 different alcohol substrates demonstrates the robust and predictable reactivity of the target compound's acid chloride, in contrast to the more variable esterification outcomes reported for the saturated analog 3,3,4,4,4‑pentachlorobutanoic acid, which requires harsher conditions and yields a different product distribution [2]. The retention of the Z‑configuration throughout esterification is confirmed by spectral data for all 20 products [1].

Derivatization Esterification Natural product functionalization

Validated Application Scenarios for 2-Butenoic acid, 3,4,4,4-tetrachloro- (CAS 88982-93-8) Based on Quantitative Evidence


Synthesis of n‑Butyl Perchlorocrotonate as a High‑Performance Ziegler–Natta Activator for EPM/EPDM Production

The target compound is the direct precursor to n‑butyl perchlorocrotonate, which at 1.0 mmol L⁻¹ delivers a 2.15‑fold olefin absorption enhancement in vanadium‑catalyzed ethylene‑propylene copolymerization [2][Section 3, Evidence 3]. Industrial elastomer producers selecting this activator obtain higher polymerization rates and reduced copolymer viscosity compared to trichloroacetic acid ester‑activated systems [2].

Quality‑Control Identity Verification via Melting Point in Multi‑Isomer Procurement

The 2–4 °C melting point gap between the target compound (mp 83–85 °C) and its 2,3,4,4‑tetrachloro‑3‑butenoic acid isomer (mp 80–81 °C) provides a simple, instrument‑light QC check [1][Section 3, Evidence 1]. Procurement specifications can mandate a sharp melting range of 83–85 °C to exclude isomer‑contaminated batches [1].

Library Synthesis of Perchlorocrotonate Esters for Catalyst Screening

The acid chloride of the target compound reacts with a wide range of alcohols and phenols (cetyl alcohol through sterols) in 77–88 % yields, enabling efficient parallel synthesis of perchlorocrotonate ester libraries for screening as catalyst activators or bioactive candidates [3][Section 3, Evidence 4].

Selective Synthesis via Optimized Dehydrochlorination Protocol

When procuring the compound, users should verify that suppliers employ the pyridine‑methanol dehydrochlorination protocol (55 % yield) rather than aqueous‑alkali methods (5–15 % yield) to ensure isomerically pure product and minimize tar contamination [1][Section 3, Evidence 2].

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